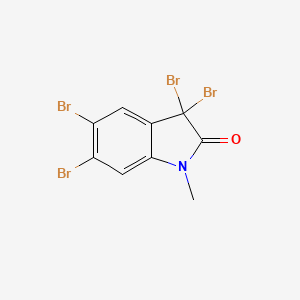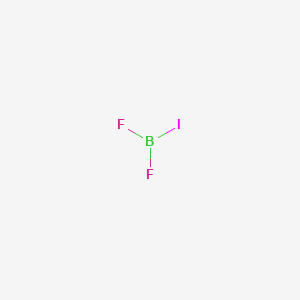
Difluoroiodoborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoroiodoborane is a chemical compound with the molecular formula BF₂I. It is a member of the boron halides family and is characterized by the presence of two fluorine atoms and one iodine atom bonded to a central boron atom.
Méthodes De Préparation
The synthesis of difluoroiodoborane typically involves the reaction of boron trihalides with iodine and fluorine sources. One common method is the reaction of boron trifluoride (BF₃) with iodine (I₂) in the presence of a fluorinating agent such as hydrogen fluoride (HF). The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity .
Analyse Des Réactions Chimiques
Difluoroiodoborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where the fluorine or iodine atoms are replaced by other atoms or groups.
Addition: It can undergo addition reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, reducing agents like hydrogen or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Difluoroiodoborane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in fluorination reactions where it serves as a source of fluorine atoms.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Its potential use in drug development and as a diagnostic tool is being explored.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorine incorporation
Mécanisme D'action
The mechanism by which difluoroiodoborane exerts its effects involves the transfer of fluorine atoms to other molecules. This transfer can occur through various pathways, including nucleophilic substitution and electrophilic addition. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Difluoroiodoborane can be compared to other boron halides and fluorinated compounds. Similar compounds include:
Boron trifluoride (BF₃): A widely used reagent in organic synthesis, particularly in catalysis and fluorination reactions.
Iodine pentafluoride (IF₅): Another fluorinated iodine compound with different reactivity and applications.
Difluoroiodoethane (C₂H₄F₂I): A compound with similar fluorine and iodine content but different structural and chemical properties.
Propriétés
Numéro CAS |
22095-62-1 |
|---|---|
Formule moléculaire |
BF2I |
Poids moléculaire |
175.71 g/mol |
Nom IUPAC |
difluoro(iodo)borane |
InChI |
InChI=1S/BF2I/c2-1(3)4 |
Clé InChI |
OMAPCHZUAIUVRK-UHFFFAOYSA-N |
SMILES canonique |
B(F)(F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



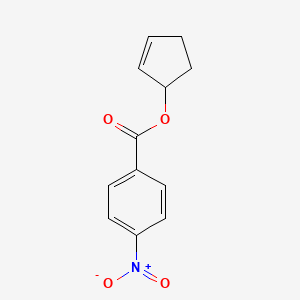
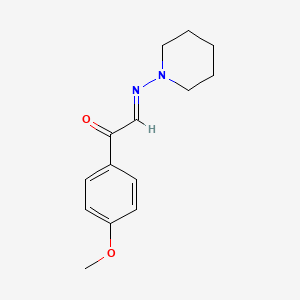
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)
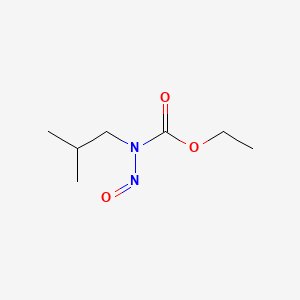

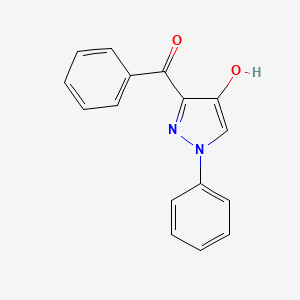
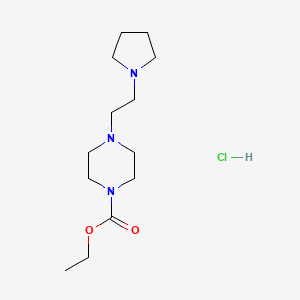
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)
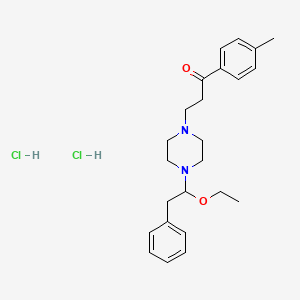
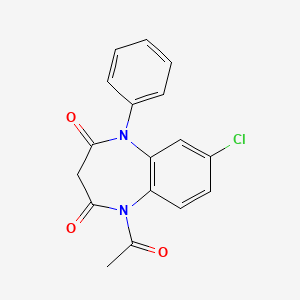
![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)

